molecular formula C16H19NO2S2 B2839741 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide CAS No. 1351589-40-6

2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Cat. No.: B2839741
CAS No.: 1351589-40-6
M. Wt: 321.45
InChI Key: BXEAAJHEFSGLRV-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a hydroxypropyl group containing a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzamide, ethylthiol, and 2-bromo-2-(thiophen-2-yl)propan-1-ol.

    Step 1 Formation of 2-(ethylthio)benzamide: Benzamide is reacted with ethylthiol in the presence of a base such as sodium hydride (NaH) to form 2-(ethylthio)benzamide.

    Step 2 Alkylation: The 2-(ethylthio)benzamide is then alkylated with 2-bromo-2-(thiophen-2-yl)propan-1-ol under basic conditions (e.g., potassium carbonate, K2CO3) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Ethers, esters

Scientific Research Applications

Chemistry

In chemistry, 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound could be investigated for its potential as a pharmacophore. The presence of the benzamide and thiophene moieties suggests it might interact with biological targets such as enzymes or receptors.

Medicine

Medicinally, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic effects.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit or activate specific enzymes or receptors. The thiophene ring could facilitate interactions with aromatic amino acids in proteins, while the benzamide moiety might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
  • 2-(ethylthio)-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide
  • 2-(ethylthio)-N-(2-hydroxy-2-(pyridin-2-yl)propyl)benzamide

Uniqueness

Compared to similar compounds, 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is unique due to the specific combination of the ethylthio group and the thiophene ring. This combination can influence its reactivity and interactions with biological targets, potentially leading to unique properties and applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-3-20-13-8-5-4-7-12(13)15(18)17-11-16(2,19)14-9-6-10-21-14/h4-10,19H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEAAJHEFSGLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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